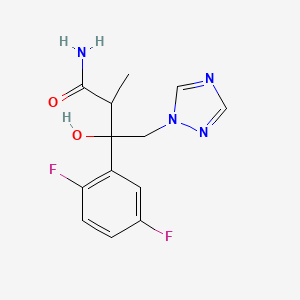![molecular formula C8H14ClNO2 B13645037 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride: is a biochemical compound with the molecular formula C8H13NO2•HCl and a molecular weight of 191.65 g/mol . It is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride involves constructing the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles. One efficient method includes cooling a mixture to -10°C, treating it dropwise with mesyl chloride, returning it to ambient temperature, stirring for 16 hours, washing with water, and extracting with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride primarily undergoes [2+2] cycloadditions, characterized by the formation of a four-membered ring through the coupling of two double bonds. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include mesyl chloride for cycloaddition reactions and various oxidizing or reducing agents depending on the desired transformation. Typical conditions involve controlled temperatures and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications in research and industry.
Aplicaciones Científicas De Investigación
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is used in proteomics research, suggesting its interaction with proteins or enzymes. It is valuable in studying biochemical processes and designing drugs due to its unique spirocyclic structure. This compound is part of the family of spatially constrained amino acids, making it useful in understanding and regulating biochemical pathways.
Mecanismo De Acción
The compound contains a carboxylic acid group (-COOH) and an amino group (-NH2) attached to a spirocyclic scaffold. These functional groups interact with target molecules in the body, leading to biochemical changes. It is an analogue of natural compounds like ornithine and gamma-aminobutyric acid (GABA), which play important roles in biological processes such as the urea cycle and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-2-thiaspiro[3.3]heptane hydrochloride
- Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
- 7-Phenyl-6,8-dioxaspiro[3,5]nonane-2-carboxylic acid
Uniqueness
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is unique due to its spirocyclic scaffold, which provides a rigid structure that is valuable in studying and designing biochemical pathways. Its ability to interact with proteins and enzymes makes it a crucial tool in proteomics research and drug design.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
2-aminospiro[3.3]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-3-8(4-6)1-5(2-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
Clave InChI |
URXYZQZGZJONNM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)

![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)
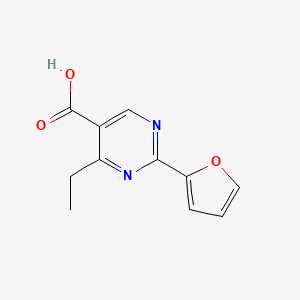
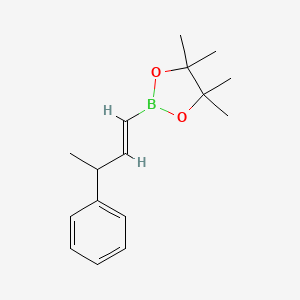
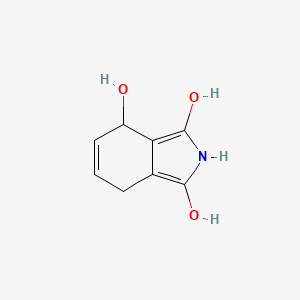
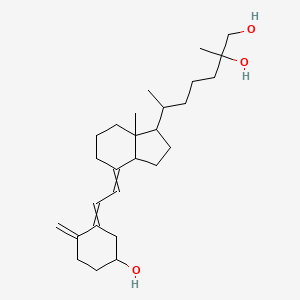
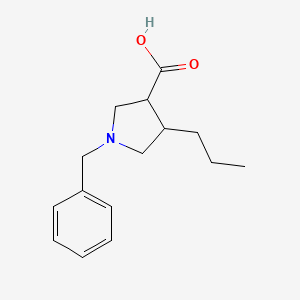
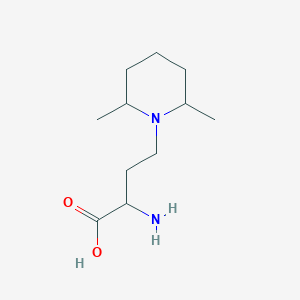
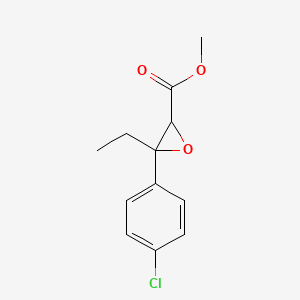
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)
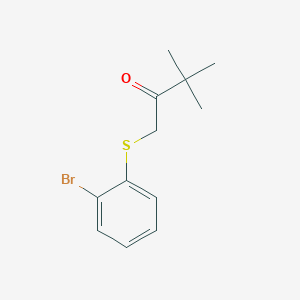
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
